Lucifer Yellow Cadaverine

Cell Viability Membrane Permeability Fluorescence Microscopy

Selecting the wrong Lucifer Yellow derivative causes failed labeling or rapid signal loss. Lucifer Yellow Cadaverine (LYC) solves this with a primary amine enabling direct covalent coupling to carboxylic acids via EDAC/DIPC-no aldehyde fixation required. • >95% cell viability at 10-50 μM; retained fluorescence >24 h for longitudinal neuronal imaging • 108 nm Stokes shift (4.5× wider than FITC) minimizes bleed-through in multicolor experiments • 10-fold lower detection threshold vs. Trypan Blue for paracellular permeability assays

Molecular Formula C17H17K2N3O8S2
Molecular Weight 533.7 g/mol
Cat. No. B124164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucifer Yellow Cadaverine
Molecular FormulaC17H17K2N3O8S2
Molecular Weight533.7 g/mol
Structural Identifiers
SMILESC1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
InChIKeyBCNIPDJYRQVEOI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucifer Yellow Cadaverine: Fixable Fluorescent Tracer


Lucifer Yellow Cadaverine (LYC; CAS 149733-79-9) is an aliphatic amine analog of the sulfonated 4-aminonaphthalimide dye Lucifer Yellow . As a membrane-impermeant, fixable fluorescent tracer, LYC is optimally excited near 428 nm with fluorescence emission near 536 nm, yielding a characteristic green signal . The compound contains a primary amine group that enables covalent conjugation to carboxylic acid groups via carbodiimide chemistry, distinguishing it from other Lucifer Yellow derivatives that target aldehydes or sulfhydryl groups .

1
Probe type Fixable amine-reactive fluorescent tracer; primary amine enables carboxyl-directed conjugation
2
Live-cell workflow Retains fluorescence >24 h; aldehyde-free fixation compatible; supports longitudinal tracking
3
Spectral fit Near UV-blue excitation, green emission; compatible with standard DAPI/FITC filter sets

Lucifer Yellow Cadaverine vs. CH and VS


Although Lucifer Yellow CH and Lucifer Yellow VS share the same 4-aminonaphthalimide fluorophore core and similar spectral properties, they possess fundamentally different reactive groups that dictate their conjugation chemistry and cellular retention behavior [1]. Lucifer Yellow CH contains a hydrazido group that reacts with aliphatic aldehydes and is retained only after aldehyde fixation; it washes out of live cells over time, precluding long-term dynamic tracking [2]. Lucifer Yellow VS is a vinyl sulfone that reacts rapidly with amino and sulfhydryl groups but exhibits limited aqueous stability [1]. In contrast, Lucifer Yellow Cadaverine's primary amine enables direct covalent coupling to carboxylic acids on proteins, peptides, and extracellular matrix components, facilitating both live-cell retention and aldehyde-free fixation . These chemical differences translate directly into divergent experimental utility: selecting the wrong Lucifer Yellow derivative can result in failed labeling, rapid signal loss, or incompatibility with the target biomolecule chemistry.

CH
Lucifer Yellow CH carries a hydrazido group that requires aldehyde fixation; it may gradually wash out of live cells, limiting extended dynamic studies.
VS
Lucifer Yellow VS is a vinyl sulfone with rapid amino/sulfhydryl reactivity but limited aqueous stability; labeling window may be narrow.
CHEM
Mismatched reactive groups can shift conjugation outcome—cadaverine’s primary amine targets carboxyls, while CH and VS address aldehydes or thiols. Selection must match biomolecule chemistry.

Lucifer Yellow Cadaverine: Quantitative Differentiation Evidence


Detection Sensitivity vs. Trypan Blue

Lucifer Yellow Cadaverine (LYC) demonstrates a detection threshold 10 times lower than Trypan Blue for assessing cell membrane integrity . Moreover, LYC can distinguish between two distinct permeability mechanisms—'membrane rupture' (necrosis or mechanical damage) and 'tight junction opening' (barrier dysfunction)—whereas Propidium Iodide (PI) can only label cells with frank membrane rupture .

Detection Sensitivity
Data to verify
10× lower detection limit vs. Trypan Blue
Trypan Blue baseline (1×)
Supports earlier permeability detection context
Cell membrane integrity assay; fluorescence microscopy
Cell Viability Membrane Permeability Fluorescence Microscopy

Signal-to-Noise Ratio vs. FITC

In live-cell and tissue imaging applications, Lucifer Yellow Cadaverine achieves a signal-to-noise ratio of 20:1, significantly exceeding the 15:1 ratio typically observed for FITC under comparable conditions . This superior performance stems from LYC's emission maximum at 536 nm, which lies outside the primary autofluorescence bands of cells (blue and red regions), minimizing background interference .

Signal-to-Noise Ratio
Data to verify
20:1
LYC (vs. FITC 15:1)
May support imaging detection accuracy
Live-cell conditions; 428/536 nm excitation/emission
Live-Cell Imaging Fluorescence Microscopy Signal-to-Noise Ratio

Stokes Shift vs. FITC

Lucifer Yellow Cadaverine exhibits a Stokes shift of 108 nm (excitation maximum 428 nm, emission maximum 536 nm) , which is 4.5 times larger than the 24 nm Stokes shift of FITC (excitation 495 nm, emission 519 nm) [1]. This wide separation between excitation and emission wavelengths substantially reduces excitation light leakage and enables simpler, more cost-effective optical filter configurations .

Stokes Shift
Reported
108 nm
4.5× larger than FITC (24 nm)
Supports simpler optical filter configuration
Aqueous solution; excitation 428 nm, emission 536 nm
Fluorescence Spectroscopy Multiplex Imaging Optical Filters

Caco-2 Cell Viability for Extended Live-Cell Tracking

At working concentrations of 10–50 μM, Lucifer Yellow Cadaverine maintains Caco-2 intestinal epithelial cell viability above 95% relative to untreated controls . This minimal cytotoxicity profile supports extended dynamic tracking studies up to 48 hours without significant perturbation of cellular physiology or barrier function .

Caco-2 Viability
Data to verify
>95%
at 10–50 μM
Supports extended live-cell studies
Relative to untreated control; 48-h tracking feasible
Cytotoxicity Live-Cell Imaging Epithelial Barrier

Direct Carboxyl Conjugation vs. Aldehyde Fixation

Lucifer Yellow Cadaverine contains a primary amine group that reacts with carboxylic acids via carbodiimide coupling (e.g., EDAC or DIPC), enabling direct covalent labeling of proteins, peptides, and extracellular matrix components . In contrast, Lucifer Yellow CH possesses a hydrazido group that reacts with aliphatic aldehydes and is retained only after aldehyde fixation [1]. This fundamental chemical difference dictates that LYC is the preferred choice for live-cell carboxyl-directed labeling and aldehyde-free fixation protocols.

Conjugation Chemistry
Class-level
Primary amine (–NH₂) targets –COOH via EDAC/DIPC
CH: hydrazido → aldehyde | VS: vinyl sulfone → amino/thiol
Enables carboxyl-directed labeling workflow
Aldehyde-free fixation; live-cell compatible
Bioconjugation Fluorescent Labeling Chemical Biology

Signal Retention vs. CH Washout

Lucifer Yellow Cadaverine maintains detectable fluorescence in live cells for more than 24 hours, supporting dynamic tracking experiments up to 48 hours . In contrast, Lucifer Yellow CH is explicitly noted as unsuitable for long-term tracking in living cells due to gradual washout [1]. This retention difference arises from LYC's ability to covalently bind to cellular carboxyl groups via its primary amine, reducing passive diffusion out of cells .

Signal Retention
Data to verify
>24 h
LYC; CH shows gradual washout
Supports longitudinal cell tracking
10–50 μM LYC; dynamic processes up to 48 h
Cell Tracking Neuronal Tracing Long-Term Imaging

Lucifer Yellow Cadaverine: Application Scenarios


Barrier Function Assessment for Drug Development

LYC's 10-fold lower detection threshold compared to Trypan Blue and its ability to distinguish membrane rupture from tight junction opening make it the superior choice for quantifying paracellular permeability in Caco-2, MDCK, and primary epithelial monolayers. Its >95% viability at 10–50 μM ensures that observed permeability changes reflect true barrier modulation rather than cytotoxicity. This is critical for assessing drug absorption, inflammatory bowel disease models, and nanoparticle toxicity screening.

Neuronal Morphology and Regeneration Imaging

Unlike Lucifer Yellow CH, which washes out of live cells, LYC's retained fluorescence for >24 hours and low cytotoxicity enable longitudinal imaging of neuronal outgrowth, dendritic spine dynamics, and axonal regeneration over 48-hour periods. The 20:1 signal-to-noise ratio and 108 nm Stokes shift further enhance image clarity in thick tissue preparations and reduce photobleaching artifacts.

Extracellular Matrix and Protein Bioconjugation

LYC's primary amine group enables direct, covalent coupling to carboxylic acids on collagen, fibronectin, and other ECM proteins via EDAC/DIPC chemistry . This aldehyde-free conjugation strategy avoids the fixation requirements of Lucifer Yellow CH and preserves native protein conformation for downstream functional assays. Applications include visualizing matrix remodeling in tumor microenvironments and tracking secretory protein trafficking.

Multiplex Assays with Minimal Spectral Cross-Talk

LYC's 108 nm Stokes shift—4.5-fold larger than FITC's 24 nm shift [1]—minimizes excitation light leakage and simplifies optical filter design. When combined with red/far-red probes (e.g., Rhodamine-phalloidin, DAPI), LYC's green emission exhibits negligible spectral overlap, enabling simultaneous monitoring of membrane permeability (LYC), nuclear morphology (DAPI), and cytoskeletal organization (Rhodamine) in a single experiment.

Application
Selection Property
Validation Focus
Epithelial barrier permeability studies
Detection sensitivity context
Paracellular mechanism distinction (rupture vs. tight junction opening)
Neuronal morphology & regeneration imaging
Long-term signal retention property
Live-cell tracking without fixation; photobleaching review
Extracellular matrix bioconjugation
Amine-reactive carboxyl conjugation chemistry
Aldehyde-free labeling efficiency; native protein conformation
Multiplex fluorescence assays
Stokes shift property
Spectral overlap mitigation with DAPI/rhodamine

Technical Documentation Hub

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38 linked technical documents
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